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molecular formula C9H6BrFN2 B8294624 5-Bromo-3-fluoro-2-methylquinoxaline

5-Bromo-3-fluoro-2-methylquinoxaline

Cat. No. B8294624
M. Wt: 241.06 g/mol
InChI Key: UKTYMCWPDGXPQV-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A 1-L, three-necked round-bottomed flask equipped with a mechanical stirrer, a nitrogen gas inlet, and a temperature probe was charged 5-bromo-3-chloro-2-methylquinoxaline (21.5 g, 83 mmol), DMSO (215 mL) and KF (4.85 mL, 209 mmol), and the resulting mixture was heated at 90° C. for 2.5 h. The mixture was cooled to RT and ice/water (430 mL) was added. The precipitated solid was collected by vacuum filtration and then washed with water (100 mL) and dried in vacuo to afford 5-bromo-3-fluoro-2-methylquinoxaline (126f; 21 g) as a brown solid, which was used without further purification in the subsequent step: 1H NMR (400 MHz, CDCl3) δ ppm 8.03 (1H, d, J=2.2 Hz), 8.01 (1H, d, J=1.2 Hz), 7.59 (1H, t, J=7.9 Hz), 2.79 (3H, d, J=1.4 Hz). 19F NMR (377 MHz, CDCl3) δ ppm −70.61 (1F, br. s.). m/z (ESI, +ve) 240.9 (M+H)+.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
215 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
430 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5](Cl)[C:6]([CH3:12])=[N:7]2.[F-:14].[K+]>CS(C)=O>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([F:14])[C:6]([CH3:12])=[N:7]2 |f:1.2|

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)C)Cl
Name
Quantity
4.85 mL
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
215 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ice water
Quantity
430 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2N=C(C(=NC2=CC=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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